molecular formula C16H12BrFN2OS B2698251 (E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-86-1

(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2698251
CAS RN: 865544-86-1
M. Wt: 379.25
InChI Key: CRQHYVVCSAORCG-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H, 13C NMR and mass spectral data . These techniques provide information about the compound’s structure and purity .

Scientific Research Applications

    Anti-Inflammatory Properties

    • Research Findings : Novel derivatives of this compound were synthesized and evaluated for anti-inflammatory activity. Specifically, compounds 8b and 9b, which contain a methoxy group at the sixth position in the benzothiazole ring, demonstrated excellent inhibition of COX-1 (IC50 values of 11.34 µM and 11.21 µM) and remarkable COX-2 selectivity (SI values of 103.09 and 101.90, respectively). Additionally, they inhibited albumin denaturation by 78.28% and 69.64% .

Mechanism of Action

Benzothiazole derivatives have been found to exhibit anti-inflammatory activity. This activity is believed to be mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Future Directions

Benzothiazole derivatives have shown promise in the field of medicinal chemistry due to their anti-inflammatory properties . Future research could focus on exploring other potential therapeutic applications of these compounds. Additionally, the development of novel compounds that inhibit quorum sensing without being antibiotic are currently emerging fields .

properties

IUPAC Name

3-bromo-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2OS/c1-2-20-13-7-6-12(18)9-14(13)22-16(20)19-15(21)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQHYVVCSAORCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.